Methyl chroman-2-carboxylate
Description
Contextualization within Chroman and Coumarin (B35378) Chemical Space
The chemical space of chromans and coumarins is defined by a shared benzopyran core, a bicyclic system where a benzene (B151609) ring is fused to a pyran ring. Methyl chroman-2-carboxylate belongs to the chroman family, characterized by a saturated dihydropyran ring fused to a benzene ring. This distinguishes it from coumarins, which contain an α,β-unsaturated lactone (a 2H-chromen-2-one structure). researchgate.net Though structurally similar, the saturation in the pyran ring of chromans leads to significant differences in their chemical reactivity and three-dimensional shape compared to the planar and aromatic nature of coumarins. mdpi.com
Both chroman and coumarin skeletons are found in a wide array of natural products and synthetic compounds with significant biological activities. researchgate.netresearchgate.net this compound serves as a direct precursor to chroman-2-carboxylic acid and its derivatives, which are explored for various therapeutic applications. ontosight.aiontosight.ai The strategic placement of the carboxylate group at the C-2 position creates a chiral center, making it a crucial intermediate for the enantioselective synthesis of specific stereoisomers, a critical aspect in modern drug development.
| Compound | Core Structure | Key Features |
|---|---|---|
| Chroman | Benzopyran | Saturated dihydropyran ring fused to a benzene ring. |
| Coumarin | 2H-1-Benzopyran-2-one | Features an α,β-unsaturated lactone ring system, making it planar. researchgate.net |
| This compound | Substituted Chroman | A chroman core with a methyl carboxylate group at the C-2 position, introducing a chiral center. |
Significance as a Privileged Scaffold in Heterocyclic Chemistry
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to provide ligands for diverse biological receptors. researchgate.net The chromone (B188151) (4H-1-benzopyran-4-one) and chroman structures are widely recognized as privileged scaffolds because they are integral features of numerous natural products and medicinal agents with a broad spectrum of pharmacological properties. nih.govhebmu.edu.cnacs.org These scaffolds serve as templates for the design and synthesis of novel therapeutic agents. researchgate.nethebmu.edu.cn The chroman ring system, in particular, is a key component in molecules with anti-breast cancer, antioxidant, and neuroprotective activities. dovepress.com
This compound, as a derivative of this privileged structure, is a valuable building block in drug discovery programs. researchgate.net Its utility lies in its capacity to be chemically modified to generate libraries of new compounds. The ester functional group can be readily converted into other functionalities, such as amides or hydrazides, to explore structure-activity relationships (SAR). nih.gov For instance, the synthesis of various chroman derivatives often starts from a key intermediate like a substituted this compound, which is then elaborated to produce molecules with potential dual anti-breast cancer and antiepileptic activities. dovepress.com
Overview of Research Trajectories and Academic Relevance
The academic and industrial relevance of this compound stems from its role as a versatile synthetic intermediate for producing biologically active molecules. Research trajectories involving this compound and its parent acid, chroman-2-carboxylic acid, are diverse and focus on several key areas:
The following table summarizes selected research findings on derivatives originating from the chroman-2-carboxylate scaffold, highlighting the breadth of its application in medicinal chemistry.
| Derivative Class | Area of Investigation | Key Finding/Application | Citation |
|---|---|---|---|
| 6-Substituted-2,5,7,8-tetramethyl-chroman-2-carbohydrazides | Anticancer & Antiepileptic | Synthesized from this compound intermediates; some compounds showed potent inhibitory effects on breast cancer cell lines and significant antiepileptic activity. | dovepress.com |
| N-((tert-butylcarbamoyl)(4-substitutedphenyl) methyl)-6-fluoro-N-(3,4,5-trimethoxyphenyl) chroman-2-carboxamide | Anti-tubercular | Derived from 6-fluorochroman-2-carboxylic acid via an Ugi reaction, these compounds were screened against Mycobacterium tuberculosis, with some showing significant activity. | nih.gov |
| 4-Oxo-7-[4-(quinolin-2-ylmethoxy)-phenoxymethyl]-chroman-2-carboxylic acid | General Biological Activity | A complex derivative combining chroman and quinoline (B57606) motifs, suggesting potential for antioxidant, anti-inflammatory, or anticancer activities based on the known properties of its constituent parts. | ontosight.ai |
| (R)-7-[3-(2-Chloro-4-phenoxy-phenoxy)-propoxy]-2-methyl-chroman-2-carboxylic acid | Anti-inflammatory & Antioxidant | This class of chroman carboxylic acids has been studied for potential therapeutic effects, leveraging the known free-radical scavenging ability of the chroman ring. | ontosight.ai |
Compound Names Mentioned
| Compound Name |
|---|
| (R)-7-[3-(2-Chloro-4-phenoxy-phenoxy)-propoxy]-2-methyl-chroman-2-carboxylic acid |
| 4-Oxo-7-[4-(quinolin-2-ylmethoxy)-phenoxymethyl]-chroman-2-carboxylic acid |
| 6-fluorochroman-2-carboxylic acid |
| 6-Substituted-2,5,7,8-tetramethyl-chroman-2-carbohydrazides |
| Chroman |
| Chroman-2-carboxylic acid |
| Chromone |
| Coumarin |
| This compound |
| N-((tert-butylcarbamoyl)(4-substitutedphenyl) methyl)-6-fluoro-N-(3,4,5-trimethoxyphenyl) chroman-2-carboxamide |
Structure
3D Structure
Properties
IUPAC Name |
methyl 3,4-dihydro-2H-chromene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-11(12)10-7-6-8-4-2-3-5-9(8)14-10/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPFQFDVPGZONF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564554 | |
| Record name | Methyl 3,4-dihydro-2H-1-benzopyran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113771-58-7 | |
| Record name | Methyl 3,4-dihydro-2H-1-benzopyran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl Chroman 2 Carboxylate and Its Derivatives
Enantiospecific and Stereoselective Synthesis Strategies
Achieving high levels of stereochemical purity is critical for the synthesis of biologically active molecules. For Methyl chroman-2-carboxylate and its analogues, several strategies have been developed to control the stereochemistry at the C2 position and other chiral centers within the chroman ring.
Enzymatic Resolution Approaches
Enzymatic resolution has emerged as a powerful and green method for separating enantiomers from a racemic mixture. This approach leverages the high stereoselectivity of enzymes to catalyze the transformation of only one enantiomer, allowing for the separation of the two.
A notable application of this technique is in the production of optically pure 6-fluoro-chroman-2-carboxylic acids (FCCAs), which are key chiral building blocks in the pharmaceutical industry. rsc.org A practical enzymatic resolution method has been developed for the racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC). rsc.org This process utilizes two distinct esterases, EstS and EstR, isolated from the bacterium Geobacillus thermocatenulatus. rsc.org
The resolution is performed in an aqueous–toluene biphasic system. The esterase EstS selectively catalyzes the hydrolysis of the (S)-enantiomer of MFCC to produce (S)-FCCA with an enantiomeric excess (ee) value greater than 99%. rsc.org Conversely, the esterase EstR catalyzes the hydrolysis of the (R)-enantiomer, yielding (R)-FCCA with an ee of 95–96%. rsc.org To improve efficiency, a "sequential biphasic batch resolution" was designed using immobilized cells, achieving a total mole yield of 93.5% over ten batches. rsc.org This enzymatic technique represents a significant improvement over traditional chemical resolution methods, which are often complex and less environmentally friendly. rsc.org
| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reaction System |
|---|---|---|---|---|
| EstS (from G. thermocatenulatus) | Racemic MFCC | (S)-6-fluoro-chroman-2-carboxylic acid | >99% | Aqueous–toluene biphasic |
| EstR (from G. thermocatenulatus) | Racemic MFCC | (R)-6-fluoro-chroman-2-carboxylic acid | 95-96% | Aqueous–toluene biphasic |
Chiral Catalyst-Mediated Syntheses
The use of chiral catalysts to guide the stereochemical outcome of a reaction is a cornerstone of modern asymmetric synthesis. Various transition metal catalysts and organocatalysts have been employed to synthesize enantioenriched chromans.
An efficient and practical enantiospecific synthesis of (R)-methyl chroman-2-carboxylates has been achieved through the reduction of the corresponding methyl chromanone-2-carboxylates. researchgate.netresearchgate.net This transformation can be accomplished using catalytic hydrogenation with 5% Palladium on carbon (Pd/C) and H₂ in the presence of catalytic hydrochloric acid (HCl) in methanol (B129727). researchgate.netresearchgate.net This method provides a direct route to the desired enantiomerically pure chroman derivative.
Broader strategies for constructing chiral chroman skeletons often involve asymmetric cyclization reactions. For instance, a chiral-at-metal rhodium complex has been successfully used to catalyze the asymmetric [4 + 2] cyclization of ortho-hydroxyphenyl-substituted para-quinone methides, yielding enantioenriched chroman derivatives with high yields and excellent stereoselectivities (up to >20:1 dr, >99% ee). rsc.org While not applied directly to this compound, these catalyst-mediated approaches highlight the potential for creating specific stereoisomers of chroman derivatives through rational catalyst design.
| Starting Material | Reagents and Conditions | Product |
|---|---|---|
| (R)-Methyl chromanone-2-carboxylates | 5% Pd/C, H₂, cat. HCl, MeOH, rt | (R)-Methyl chroman-2-carboxylates |
Diastereoselective and Enantioselective Reaction Pathways
Creating multiple stereocenters in a controlled manner requires highly developed diastereoselective and enantioselective reaction pathways. Established methods for the asymmetric synthesis of chroman scaffolds include intramolecular Friedel–Crafts cyclization, intermolecular conjugate additions, and C–H functionalization of O-alkylphenols. nih.gov
One example of an enantioselective pathway is the synthesis of enantioenriched 3,4-disubstituted chromans through a Lewis base-catalyzed carbosulfenylation of 2-allylphenols. nih.gov This method allows for the creation of chromans with high enantiomeric ratios (er up to ≥99:1). nih.gov
Diastereoselectivity is crucial when a molecule already contains a chiral center and a new one is being introduced. For example, in the synthesis of certain chromone (B188151) derivatives, the bromination of a 2-substituted chroman-4-one was found to proceed diastereoselectively. The reaction yielded a diastereomeric mixture of the corresponding 3-bromo-2-pentylchroman-4-one with a ratio of 80:20, where the cis-isomer was the major product, a result supported by computational studies. acs.org Such pathways are fundamental for building complex molecules with precisely defined three-dimensional structures.
Multi-Component and Cascade Reaction Development
Multi-component and cascade reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without isolating intermediates. These strategies are being increasingly applied to the synthesis of complex heterocyclic systems like chromans.
Palladium-Catalyzed Intramolecular Aryloxycarbonylation
Palladium-catalyzed carbonylation reactions are powerful tools for introducing carbonyl groups into organic molecules. A notable example is the synthesis of chroman-2,4-diones from 3-iodochromone. nih.govnih.govacs.org This reaction proceeds through a palladium-catalyzed aminocarbonylation in the presence of primary amines and atmospheric pressure of carbon monoxide. nih.govnih.gov
The proposed mechanism involves a unique hybrid of an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) rearrangement and a late-stage carbonyl insertion. nih.govnih.gov The 3-iodochromone undergoes an aza-Michael addition with a primary amine, followed by ring-opening. This is followed by an intramolecular aryloxycarbonylation-cyclization step, where the newly formed phenolic hydroxyl group participates in a ring-closure with the inserted carbonyl group to form the chroman-2,4-dione skeleton. nih.gov This cascade process provides a novel and efficient route to chroman derivatives.
| Substrate | Key Reagents | Catalyst System | Product | Isolated Yields |
|---|---|---|---|---|
| 3-Iodochromone | Primary Amines, Carbon Monoxide (1 atm) | Palladium catalyst (e.g., Pd(OAc)₂/XantPhos) | 3-Substituted Chroman-2,4-diones | 40% to 92% |
Hantzsch Reaction Derivatives
The Hantzsch reaction, first reported in 1881, is a classic multi-component reaction used for the synthesis of 1,4-dihydropyridines (and subsequently pyridines after oxidation). wikipedia.org The reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium acetate. wikipedia.org Hantzsch esters (1,4-dihydropyridine dicarboxylates) are well-known as mild reducing agents in organic synthesis. organic-chemistry.org
Despite its utility in synthesizing pyridine-based heterocycles, the Hantzsch reaction and its derivatives are not standard or documented methodologies for the synthesis of the chroman ring system. The fundamental mechanism, which involves the formation of a six-membered nitrogen-containing ring, is inherently directed towards pyridine (B92270) synthesis and does not lend itself to the construction of the oxygen-containing benzopyran structure of chromans. Therefore, this reaction is not considered a viable pathway for the synthesis of this compound.
Doubly Decarboxylative Michael-Type Additions
A notable strategy for constructing C-C bonds in the synthesis of chroman derivatives is the doubly decarboxylative Michael-type addition. This method has been effectively used to synthesize biologically relevant 4-(pyridylmethyl)chroman-2-ones and 2-(pyridylmethyl)chroman-4-ones. mdpi.comnih.govproquest.com The process involves the reaction of pyridylacetic acid with either coumarin-3-carboxylic acids or chromone-3-carboxylic acids. mdpi.comnih.govproquest.comdntb.gov.ua
In this reaction, the carboxylic acid moiety serves a dual purpose: it activates the Michael acceptors and donors and is subsequently removed via decarboxylation. mdpi.comproquest.com The reaction proceeds under mild conditions, typically utilizing a Brønsted base as a catalyst, to yield the desired products in good to very good yields. mdpi.comnih.govproquest.comdntb.gov.ua Mechanistic studies have confirmed the decarboxylative pathway of this cascade reaction. mdpi.comnih.govproquest.com This approach represents an innovative route to create hybrid molecules containing both the chroman and pyridine structural fragments. mdpi.comproquest.com
Table 1: Doubly Decarboxylative Michael Addition for Chroman Derivatives
| Reactant 1 | Reactant 2 | Catalyst | Product Type | Yield |
|---|---|---|---|---|
| Pyridylacetic acid | Coumarin-3-carboxylic acids | Brønsted base | 4-(pyridylmethyl)chroman-2-ones | Good to Very Good |
Green Chemistry and Sustainable Synthesis Protocols
The principles of green chemistry are increasingly being applied to the synthesis of chroman derivatives, focusing on reducing waste, energy consumption, and the use of hazardous materials.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various chromene and chromone derivatives. mdpi.comacs.org For instance, a series of 2-substituted chromone derivatives were synthesized using microwave irradiation in multicomponent reactions, affording good yields in a significantly reduced timeframe of 8-10 minutes, compared to 4-7 hours with conventional reflux. mdpi.com
In another example, the synthesis of benzofuran-2-carboxylic acids from 3-bromocoumarins (a Perkin rearrangement) was expedited significantly, with reaction times dropping from approximately 3 hours to just 5 minutes under microwave irradiation at 300W. nih.gov Similarly, palladium-catalyzed intramolecular oxidative coupling to produce functionalized 2-methyl-1H-indole-3-carboxylate derivatives was optimized by exposing the neat mixture to microwave irradiation, resulting in excellent yields. mdpi.com These examples highlight the efficiency and potential of microwave-assisted protocols in synthesizing heterocyclic scaffolds related to the chroman core. nih.gov
Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Reaction Type | Microwave Time | Conventional Time | Yield (Microwave) |
|---|---|---|---|
| Synthesis of 2H-Chromene Derivatives | 8-10 min | 4-7 h | Good |
| Perkin Rearrangement for Benzofuran-2-carboxylic acids | 5 min | ~3 h | 99% |
Mechanochemical Approaches
Mechanochemistry, which involves inducing reactions through mechanical energy such as grinding or milling, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. amazonaws.com This approach has been particularly effective for the Pechmann condensation, a key reaction for synthesizing coumarins, which are structurally related to chromans. amazonaws.com
By using high-speed ball milling, 4-methylcoumarin derivatives have been prepared from phenols and ethyl acetoacetate under solvent-free conditions at room temperature. amazonaws.comresearchgate.net This method avoids the harsh reaction conditions typically associated with the Pechmann condensation, such as stoichiometric amounts of strong acids, high temperatures, and large volumes of acidic waste. amazonaws.comresearchgate.net Catalysts like InCl₃ (3 mol%) have been used effectively in these mechanochemical syntheses, providing good yields (52-95%) in short reaction times. amazonaws.com The manual grinding of reactants in a mortar with a pestle has also been demonstrated as a simple, solvent-free technique for this condensation. mdpi.com
Aqueous Environment and Solvent-Free Reaction Conditions
Another approach utilizes lithium bromide (LiBr) as a mild, near-neutral Lewis acid catalyst for the von Pechmann reaction under solvent-free conditions. arkat-usa.org Heating phenols and β-keto esters with 10 mol% LiBr at 75-125°C for 15-90 minutes furnished 2H-chromen-2-ones in high yields. arkat-usa.org This method is noted for being efficient, economical, and environmentally benign. arkat-usa.org
Optimization of Established Synthetic Routes
Pechmann Condensation Modifications
Table 3: Catalysts and Conditions for Modified Pechmann Condensation
| Catalyst | Conditions | Advantages |
|---|---|---|
| p-Toluenesulfonic acid (p-TsOH) | Solvent-free, grinding, 60°C | High yield (98%), short reaction time (10 min) |
| Indium(III) chloride (InCl₃) | Solvent-free, ball milling, room temp. | Environmentally friendly, good yields (52-95%) |
| Lithium bromide (LiBr) | Solvent-free, 75-125°C | Mild, near-neutral Lewis acid, efficient |
Ring-Closing and Ring-Opening Methodologies
The formation of the dihydropyran ring is the crucial step in the synthesis of the chroman skeleton. Methodologies are predominantly focused on ring-closing strategies, while ring-opening reactions, though less common, are employed in specific rearrangement pathways.
Ring-Closing Reactions
Intramolecular cyclization is the most common approach to constructing the chroman ring. A prominent and highly effective method is the intramolecular oxa-Michael addition (also known as oxy-Michael addition). This reaction involves the cyclization of a phenol bearing a tethered α,β-unsaturated ester or ketone. The conjugate addition of the phenolic oxygen onto the electron-deficient double bond forms the heterocyclic ring. This method is particularly powerful for establishing the C2 stereocenter, and organocatalysis has enabled highly enantioselective transformations.
For instance, the asymmetric synthesis of polysubstituted chiral chromans can be achieved through a squaramide-catalyzed domino oxa-Michael-nitro-Michael reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins, yielding products with excellent enantioselectivities (up to 99% ee) and diastereoselectivities. researchgate.net Bifunctional iminophosphorane (BIMP) superbases have also been shown to catalyze the enantioselective intramolecular oxa-Michael reaction of alcohols to tethered, low-electrophilicity Michael acceptors, including those that form the isochroman ring. acs.org
Key features of selected organocatalytic intramolecular oxa-Michael additions for chroman synthesis are summarized below.
| Catalyst Type | Substrates | Key Feature | Enantioselectivity (ee) |
| Squaramide-Cinchona Alkaloid | 2-Hydroxynitrostyrenes + trans-β-nitroolefins | Domino oxa-Michael-nitro-Michael reaction | Up to 99% |
| Bifunctional Iminophosphorane (BIMP) | Alcohols with tethered α,β-unsaturated esters/amides | High efficiency for low-electrophilicity acceptors | Up to 99% |
| Quinidine-derived Thiourea | (E)-2-(2-hydroxy-5-nitrobenzylidene)malononitrile | Asymmetric synthesis of functionalized chromans | Not specified |
Ring-Opening/Ring-Closing Methodologies
While the chroman ring is generally stable, specific substrates can undergo ring-opening followed by ring-closing to yield rearranged products. A notable example is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism observed in the palladium-catalyzed aminocarbonylation of 3-iodochromone. nih.govacs.org In this process, the initial addition of a primary amine nucleophile to the C2 position of the chromone induces the opening of the pyrone ring. This is followed by a palladium-catalyzed intramolecular aryloxycarbonylation, which closes the ring to form a 3-substituted chroman-2,4-dione, a structural relative of chroman-2-carboxylate. nih.govacs.org This ANRORC pathway demonstrates a sophisticated transformation where the chroman ring is transiently opened to facilitate functionalization and rearrangement. nih.gov
Strategic Protection and Deprotection Techniques
In the synthesis of complex molecules containing the this compound core, particularly those with additional reactive functional groups on the aromatic ring (e.g., hydroxyl, amino, or other carboxyl groups), a robust protecting group strategy is essential. bham.ac.uk The primary goal is to mask reactive sites to prevent undesired side reactions during synthetic transformations elsewhere in the molecule. jocpr.com
Orthogonal Protection Strategy
An effective approach is the use of orthogonal protecting groups , which can be removed under distinct sets of conditions without affecting each other. jocpr.comfiveable.me This allows for the sequential and selective unmasking of different functional groups. For example, a common strategy might involve protecting a phenolic hydroxyl group with a base-stable benzyl (Bn) ether while the methyl ester at C2 is present. The benzyl group is stable to the basic or nucleophilic conditions that might be used to modify other parts of the molecule but can be selectively removed later via hydrogenolysis, which would not affect the methyl ester.
Conversely, an acid-labile protecting group like a tert-butyldimethylsilyl (TBDMS) ether could be used for a phenol. This group is stable to many reaction conditions but can be removed with fluoride ions (e.g., TBAF) or mild acid, conditions that would typically not cleave the methyl ester.
A critical consideration in the chemistry of this compound is the acidity of the proton at the C2 position. Under strongly alkaline conditions, this proton can be removed, leading to a risk of racemization of the chiral center. google.com This sensitivity necessitates careful selection of protecting groups and deprotection conditions. Base-labile groups (e.g., acetate esters for a phenol) must be used with caution, as their removal could compromise the stereochemical integrity at C2.
| Protecting Group | Functionality Protected | Deprotection Condition | Orthogonality Example |
| Benzyl (Bn) | Phenolic Hydroxyl | H₂, Pd/C (Hydrogenolysis) | Stable to acid/base; orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Acetyl) groups. |
| tert-Butyldimethylsilyl (TBDMS) | Phenolic Hydroxyl | F⁻ (TBAF) or mild acid | Stable to base and hydrogenolysis; orthogonal to Benzyl and Fmoc groups. |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Amino | Base (e.g., Piperidine) | Stable to acid; orthogonal to Boc and Benzyl groups. peptide.com |
| tert-Butoxycarbonyl (Boc) | Amino | Acid (e.g., TFA) | Stable to base; orthogonal to Fmoc and Benzyl groups. peptide.com |
Exploration of Novel Precursors and Reaction Substrates
Modern synthetic chemistry seeks to expand the utility of the chroman framework by exploring novel precursors and reaction substrates that offer new pathways to functionalized derivatives, often under milder or more efficient conditions.
One innovative approach utilizes 2'-hydroxychalcones as versatile precursors. In a cesium carbonate-catalyzed domino reaction, 2'-hydroxychalcones react with allenoates in a formal [4+2] annulation to generate a variety of functionalized chromene and chroman derivatives. nih.gov
Another strategy employs a visible-light-mediated, doubly decarboxylative Giese reaction. rsc.orgnih.gov In this photoredox-catalyzed transformation, coumarin-3-carboxylic acids (acting as radical acceptors after decarboxylation) react with N-(acyloxy)phthalimides (acting as alkyl radical precursors) to yield 4-substituted-chroman-2-ones. rsc.orgnih.gov This method provides a novel entry into C4-functionalized chroman skeletons under mild conditions.
The use of 2-(allyloxy)arylaldehydes as precursors has also been developed. A metal-free, cascade radical cyclization of these substrates with oxalates, mediated by (NH₄)₂S₂O₈, allows for the synthesis of ester-containing chroman-4-ones. nih.gov This reaction proceeds through an alkoxycarbonyl radical, demonstrating a novel method for the direct introduction of an ester group during the ring-forming cascade. nih.gov
Furthermore, asymmetric synthesis has benefited from novel substrates like 2-hydroxynitrostyrenes . Their reaction with trans-β-nitroolefins , catalyzed by squaramide organocatalysts, provides an efficient route to polysubstituted chiral chromans with high stereocontrol. researchgate.net These novel precursors and substrates are expanding the toolbox available to chemists for the construction of complex and diverse chroman-based molecules.
| Precursor/Substrate Class | Reaction Partner | Key Transformation | Resulting Core Structure |
| 2'-Hydroxychalcones | Allenoates | Cs₂CO₃-catalyzed [4+2] annulation | Functionalized Chromans/Chromenes |
| Coumarin-3-carboxylic acids | N-(Acyloxy)phthalimides | Visible-light photoredox Giese reaction | 4-Substituted-chroman-2-ones |
| 2-(Allyloxy)arylaldehydes | Oxalates | Radical cascade cyclization | Ester-containing Chroman-4-ones |
| 2-Hydroxynitrostyrenes | trans-β-Nitroolefins | Organocatalytic domino reaction | Polysubstituted Chiral Chromans |
| 2'-Hydroxyacetophenones | Ethyl oxalate | Microwave-assisted synthesis | Chromone-2-carboxylic acids |
Chemical Reactivity and Functionalization of the Methyl Chroman 2 Carboxylate Scaffold
Nucleophilic Acyl Substitution Reactions at the Ester Moiety
The ester functional group at the 2-position of the chroman ring is a key site for nucleophilic acyl substitution reactions. These transformations allow for the conversion of the methyl ester into other valuable functional groups, such as carboxylic acids, different esters, and amides. The general mechanism for these reactions involves the nucleophilic attack at the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of the methoxide (B1231860) leaving group. openstax.orgyoutube.com
One of the most fundamental nucleophilic acyl substitution reactions is the hydrolysis of the methyl ester to the corresponding chroman-2-carboxylic acid. This transformation is typically achieved under basic conditions, for instance, using lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF), methanol (B129727) (MeOH), and water researchgate.net. This process, often referred to as saponification, proceeds through the attack of a hydroxide ion on the ester carbonyl, followed by the elimination of methanol masterorganicchemistry.com. Subsequent acidification of the resulting carboxylate salt yields the final carboxylic acid. Enzymatic resolution has also been employed for the stereoselective hydrolysis of racemic methyl 6-fluoro-chroman-2-carboxylate, yielding enantiomerically pure (S)- and (R)-6-fluoro-chroman-2-carboxylic acids rsc.org.
Transesterification, the conversion of one ester to another, is another important modification of the methyl chroman-2-carboxylate scaffold. This reaction can be catalyzed by either acid or base masterorganicchemistry.comgoogle.com. In an acid-catalyzed transesterification, the carbonyl oxygen is first protonated to increase the electrophilicity of the carbonyl carbon, which is then attacked by an alcohol. Under basic conditions, an alkoxide nucleophile directly attacks the carbonyl carbon masterorganicchemistry.com. To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent masterorganicchemistry.com.
Amidation, the reaction of the ester with an amine to form an amide, provides a route to introduce nitrogen-containing functionalities. This transformation is crucial for the synthesis of various biologically active molecules. The direct reaction of this compound with an amine can be challenging and may require the use of coupling agents or conversion of the carboxylic acid (obtained from hydrolysis) to a more reactive acyl chloride libretexts.orgnih.govresearchgate.netacs.orgrsc.org.
Table 1: Examples of Nucleophilic Acyl Substitution Reactions on this compound Derivatives
| Starting Material | Reagents and Conditions | Product | Reaction Type |
| (R)-methyl chroman-2-carboxylates | LiOH, THF, MeOH, H₂O, rt | (R)-chroman-2-carboxylic acids | Hydrolysis researchgate.net |
| Racemic methyl 6-fluoro-chroman-2-carboxylate | Esterase EstS in aqueous-toluene | (S)-6-fluoro-chroman-2-carboxylic acid | Enzymatic Hydrolysis rsc.org |
| Racemic methyl 6-fluoro-chroman-2-carboxylate | Esterase EstR in aqueous-toluene | (R)-6-fluoro-chroman-2-carboxylic acid | Enzymatic Hydrolysis rsc.org |
| Methyl ester | Alcohol, Acid or Base catalyst | New ester | Transesterification masterorganicchemistry.com |
| Carboxylic acid derivative | Amine, Coupling agent (e.g., DCC) | Amide | Amidation libretexts.org |
Reactions Involving the Chroman Ring System
The chroman ring system, consisting of a fused benzene (B151609) ring and a dihydropyran ring, offers additional opportunities for functionalization through various reactions, including oxidation, reduction, and substitution at both the aromatic and heterocyclic portions of the molecule.
The chroman ring itself is relatively stable to oxidation under mild conditions. However, the benzylic position (C4) can be a target for oxidation, potentially leading to the corresponding chromanone. Conversely, reduction of related chromanone systems is a common strategy for accessing chromanols. For instance, the treatment of a chroman-4-one derivative with cerium(III) chloride (CeCl₃) and sodium borohydride (B1222165) (NaBH₄) can lead to the formation of a cis-lactone nih.gov. While direct oxidation or reduction of the this compound ring system is not extensively detailed in the provided context, the principles of chroman and chromanone chemistry suggest these transformations are feasible. The ester moiety can also be reduced. For example, the reduction of carboxylic acids to primary alcohols is a common transformation, often employing strong reducing agents like lithium aluminum hydride (LiAlH₄) libretexts.org. A safer alternative for the reduction of carboxylic acids to alcohols involves the use of ammonia-borane in the presence of catalytic titanium tetrachloride (TiCl₄) organic-chemistry.org.
The aromatic ring of the this compound is susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the activating and directing effects of the substituents on the ring. For instance, nitration of methyl benzoate, a related aromatic ester, occurs via electrophilic aromatic substitution, where the ester group acts as a deactivating group and a meta-director youtube.com. Similar reactivity can be expected for the benzene ring of this compound, with the ether oxygen of the chroman ring acting as an activating ortho-, para-director.
Nucleophilic addition reactions typically target the carbonyl group of the ester. However, the chroman ring itself can participate in nucleophilic reactions, particularly in related chromone (B188151) systems. For example, the reaction of 3-iodochromone with amines can proceed via an aza-Michael addition to the C-2 position of the chromone framework nih.gov. While not a direct addition to the chroman ring of this compound, this illustrates the potential for nucleophilic attack on the heterocyclic portion of the scaffold under certain conditions.
Functionalization of the aromatic ring of the chroman scaffold can be achieved through various substitution reactions. The specific position of derivatization will depend on the existing substituents on the aromatic ring and the reaction conditions. For instance, in related chromone systems, substituents such as bromo, nitro, and methyl groups have been introduced at various positions on the aromatic ring to modulate the biological activity of the resulting compounds mdpi.comnih.gov. The O-carbamate group is a known directed metalation group that can facilitate regioselective functionalization of aromatic rings nih.gov.
Derivatization of the heterocyclic part of the chroman ring, other than at the carbonyl group, is less common but can be achieved. For example, cascade radical annulation of 2-(allyloxy)arylaldehydes with oxalates can lead to the formation of ester-containing chroman-4-ones, where the heterocyclic ring is formed and functionalized in the process nih.gov.
Table 2: Selected Derivatization Reactions on Related Chroman and Chromone Scaffolds
| Scaffold | Reagents and Conditions | Position of Derivatization | Product Type |
| Chromone | Varies (e.g., halogenation, nitration) | Aromatic Ring (e.g., C6, C7, C8) | Substituted Chromones mdpi.comnih.gov |
| 2-(Allyloxy)arylaldehyde | Oxalates, (NH₄)₂S₂O₈ | Heterocyclic Ring (C3) | Ester-containing Chroman-4-ones nih.gov |
| Aromatic O-Carbamate | Organolithium base, Electrophile | Aromatic Ring (ortho to carbamate) | ortho-Substituted Aromatics nih.gov |
Formation of Hybrid and Fused Heterocyclic Systems
This compound and its derivatives serve as valuable synthons for the construction of more complex molecular architectures, including hybrid molecules and fused heterocyclic systems. These structures are of significant interest due to their potential to exhibit novel biological activities by combining the pharmacophoric features of different heterocyclic rings.
The fusion of another heterocyclic ring to the chroman scaffold can be achieved through various synthetic strategies. For instance, coumarin (B35378) derivatives, which are structurally related to chromans, are widely used in the synthesis of fused heterocycles nih.gov. The synthesis of fused heterocyclic compounds can involve cyclization reactions, ring-closing metathesis, and Diels-Alder reactions airo.co.in. The reaction of 3-(thiocyanatoacetyl)coumarin with primary aryl amines leads to the formation of hybrid heterocyclic products containing a 2-imino-2,3-dihydrothiazole ring fused to the coumarin core mdpi.com.
Hybrid molecules containing both the chroman and pyridine (B92270) motifs have been synthesized through a doubly decarboxylative Michael reaction between chromone-3-carboxylic acids and pyridylacetic acid mdpi.comnih.gov. This reaction creates a new carbon-carbon bond, linking the two heterocyclic systems. The resulting 2-(pyridylmethyl)chroman-4-ones are of interest in medicinal chemistry due to the prevalence of both chromanone and pyridine scaffolds in bioactive molecules mdpi.comnih.gov.
Mechanistic Elucidation of Key Transformations
The key transformations involving the this compound scaffold are governed by well-established reaction mechanisms in organic chemistry. Nucleophilic acyl substitution at the ester moiety proceeds via a two-step addition-elimination mechanism openstax.orgyoutube.commasterorganicchemistry.com. The initial attack of the nucleophile on the carbonyl carbon forms a tetrahedral intermediate. The subsequent collapse of this intermediate involves the reformation of the carbon-oxygen double bond and the expulsion of the leaving group (methoxide in this case).
The formation of fused heterocyclic systems can involve complex reaction cascades. For instance, the palladium-catalyzed reaction of 3-iodochromone with primary amines to form chroman-2,4-diones is proposed to proceed through an aza-Michael addition, followed by a ring-opening of the pyrone ring, oxidative addition of palladium, and a subsequent intramolecular aryloxycarbonylation and ring-closure sequence nih.gov.
Mechanistic studies of doubly decarboxylative reactions for the synthesis of hybrid molecules have confirmed a pathway involving the initial decarboxylation of one of the carboxylic acid starting materials to generate a nucleophile, which then participates in a Michael-type addition, followed by a second decarboxylation to yield the final product nih.gov.
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural determination of Methyl chroman-2-carboxylate, offering detailed insights into the connectivity and chemical environment of each atom.
¹H NMR and ¹³C NMR Investigations
Proton (¹H) and Carbon-13 (¹³C) NMR studies provide the fundamental framework for the structural assignment of this compound.
In the ¹H NMR spectrum, distinct signals corresponding to the aromatic protons on the benzene (B151609) ring, the aliphatic protons of the dihydropyran ring, and the methyl ester protons are observed. The aromatic region typically displays complex multiplets due to spin-spin coupling between adjacent protons. The protons on the C3 and C4 positions of the chroman ring appear as multiplets in the aliphatic region, with their chemical shifts and coupling constants providing information about their diastereotopic nature and the conformation of the ring. The proton at the C2 position, being adjacent to both the ring oxygen and the carboxylate group, shows a characteristic downfield shift. The methyl protons of the ester group appear as a sharp singlet.
The ¹³C NMR spectrum complements the ¹H NMR data, showing distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the ester group is readily identified by its characteristic downfield chemical shift (typically >170 ppm). The aromatic carbons appear in the range of ~115-155 ppm, while the aliphatic carbons of the heterocyclic ring (C2, C3, C4) and the methyl ester carbon resonate in the upfield region.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Note: Specific chemical shifts (δ) can vary based on the solvent and experimental conditions. The data below represents typical values.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C2-H | ~4.8 - 5.0 (dd) | ~75 - 77 |
| C3-H₂ | ~2.0 - 2.3 (m) | ~24 - 26 |
| C4-H₂ | ~2.7 - 2.9 (m) | ~21 - 23 |
| C5-H | ~7.0 - 7.2 (d) | ~127 - 129 |
| C6-H | ~6.8 - 7.0 (t) | ~120 - 122 |
| C7-H | ~7.1 - 7.3 (t) | ~129 - 131 |
| C8-H | ~6.8 - 6.9 (d) | ~116 - 118 |
| C4a | - | ~121 - 123 |
| C8a | - | ~153 - 155 |
| C=O | - | ~170 - 172 |
2D NMR (HSQC, HMBC) for Structural Confirmation
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This allows for the definitive assignment of each protonated carbon in the chroman ring and the aromatic system. For instance, the proton signal at C2 will show a cross-peak with the C2 carbon signal, confirming their direct bond. nih.gov
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons over two or three bonds. columbia.edu This is particularly useful for identifying connectivity between different parts of the molecule and assigning quaternary (non-protonated) carbons. youtube.com For example, correlations from the methyl ester protons to the carbonyl carbon (²JCH) and from the C2-H proton to the carbonyl carbon (²JCH) and the C8a carbon (³JCH) would firmly establish the structure of the ester group and its connection to the chroman core.
Solid-State NMR Studies
While solution-state NMR provides data on molecules in motion, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. For chroman derivatives, ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) is a common ssNMR technique. rsc.org This method can reveal information about molecular packing, conformational differences between the solid and solution states, and the presence of polymorphism. rsc.org Although specific ssNMR studies on unsubstituted this compound are not widely reported, research on related metal carboxylate complexes demonstrates that chemical shifts are highly sensitive to the precise crystallographic environment, allowing for the deduction of structural data in the solid state. rsc.org
Infrared (IR) and UV-Visible Spectroscopy
IR and UV-Visible spectroscopy provide information about the functional groups present in the molecule and its electronic transitions, respectively.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. The most prominent is the strong carbonyl (C=O) stretching vibration of the ester group, which typically appears in the region of 1735-1750 cm⁻¹. Other significant peaks include the C-O stretching vibrations of the ester and the ether linkage in the chroman ring, usually found between 1000-1300 cm⁻¹. The aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ range, and the aromatic and aliphatic C-H stretching bands appear just below and above 3000 cm⁻¹, respectively.
UV-Visible Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol (B129727), reveals the electronic transitions within the molecule. The chroman ring, containing a benzene moiety, is the primary chromophore. It exhibits characteristic absorption bands in the ultraviolet region, typically with a strong absorption maximum (λmax) around 270-280 nm and a weaker band around 310-320 nm, corresponding to π→π* transitions of the aromatic system.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation patterns, which can aid in structural confirmation.
The molecular formula of this compound is C₁₁H₁₂O₃, corresponding to a molecular weight of approximately 192.21 g/mol . biosynce.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 192.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition. For C₁₁H₁₂O₃, the calculated exact mass would be used to confirm the molecular formula, distinguishing it from other isomers. HRMS is a powerful tool for verifying the identity of a synthesized compound. nih.gov
Fragmentation patterns observed in tandem MS (MS/MS) experiments can reveal structural details. Common fragmentation pathways for chromane derivatives include the retro-Diels-Alder reaction and losses of small neutral molecules like CO or CH₃OH from the ester group. nih.gov
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information for a molecule by mapping the electron density of its atoms in the solid state. This technique yields precise bond lengths, bond angles, and torsional angles, confirming the exact connectivity and three-dimensional conformation of the molecule.
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique in synthetic chemistry, providing fundamental validation of a compound's empirical formula by determining the mass percentages of its constituent elements. For this compound, this analysis is crucial to confirm that the synthesized product possesses the correct atomic composition corresponding to its molecular formula, C₁₁H₁₂O₃.
The theoretical elemental composition is calculated from the molecular formula and the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u). The molecular weight of this compound is 192.21 g/mol .
The theoretical percentages are derived as follows:
Carbon (C): (11 × 12.011 / 192.21) × 100% = 68.73%
Hydrogen (H): (12 × 1.008 / 192.21) × 100% = 6.29%
Oxygen (O): (3 × 15.999 / 192.21) × 100% = 24.97%
In practice, a sample of the purified compound is subjected to combustion analysis. This process burns the sample in a stream of pure oxygen, converting the carbon into carbon dioxide (CO₂) and the hydrogen into water (H₂O). These combustion products are precisely measured, and from their masses, the percentages of carbon and hydrogen in the original sample are determined. The oxygen percentage is typically calculated by difference.
The experimentally determined ("found") values are then compared against the theoretical ("calculated") percentages. A close agreement between these values, generally within a margin of ±0.4%, provides strong evidence for the compound's purity and verifies its empirical formula.
While specific experimental elemental analysis data for the parent this compound is not detailed in the surveyed literature, the standard presentation for a related derivative, Methyl 2,7,8-trimethyl-6-benzoyloxychroman-2-carboxylate (C₂₁H₂₂O₅), illustrates how such data is reported:
Anal. Calcd. for C₂₁H₂₂O₅: C, 71.17; H, 6.26.
Found: C, 71.23; H, 6.28.
In this example, the close correlation between the calculated and found percentages for carbon and hydrogen confirms the successful synthesis and purity of the derivative. This same principle of comparison is applied to verify the compositional integrity of this compound.
Below is an interactive data table summarizing the theoretical elemental composition for this compound.
| Element | Symbol | Atomic Weight (u) | Count | Total Mass (u) | Mass Percentage (%) |
| Carbon | C | 12.011 | 11 | 132.121 | 68.73 |
| Hydrogen | H | 1.008 | 12 | 12.096 | 6.29 |
| Oxygen | O | 15.999 | 3 | 47.997 | 24.97 |
| Total | 192.214 | 100.00 |
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Analysis
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. chemrxiv.org DFT calculations can determine the optimized molecular geometry, electronic properties, and vibrational frequencies of Methyl chroman-2-carboxylate.
Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. dntb.gov.uaresearchgate.net A smaller energy gap suggests higher reactivity. Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to identify the electrophilic and nucleophilic sites on the molecule, visualizing regions of positive and negative electrostatic potential. researchgate.netresearchgate.net
Vibrational analysis using DFT predicts the infrared (IR) and Raman spectra of the molecule. sci-hub.box These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups. nih.govresearchgate.net For instance, the characteristic stretching vibration of the carbonyl (C=O) group in the ester moiety of this compound would be predicted within a specific wavenumber range. mdpi.com Although specific DFT studies on this compound are not detailed in the provided literature, the methodology is standard for characterizing similar heterocyclic compounds. nih.gov
Table 1: Parameters Obtainable from DFT Calculations
| Parameter | Description | Significance |
|---|---|---|
| Optimized Geometry | The lowest energy, most stable 3D structure of the molecule. | Foundation for all other computational studies. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecule's surface. | Predicts sites for nucleophilic and electrophilic attack. researchgate.net |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific receptor or enzyme. mdpi.com This method is crucial for understanding the potential biological activity of a compound by simulating its interaction with a target protein at the molecular level.
While docking studies specifically for this compound are not detailed, research on closely related compounds provides a clear example of the application. For instance, fluorinated chroman-2-carboxylic acid derivatives have been studied as potential anti-tubercular agents through molecular docking against the receptor tyrosine phosphatase PtpB from Mycobacterium tuberculosis. nih.gov In these studies, the compounds were docked into the active site of the enzyme to predict their binding affinity and interaction patterns. nih.gov A high docking score often correlates with strong binding affinity. nih.gov Such simulations can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov These insights are instrumental in rational drug design for optimizing the potency of lead compounds. mdpi.com
Table 2: Example Molecular Docking Findings for a Chroman Derivative
| Parameter | Finding | Reference |
|---|---|---|
| Ligand Class | Fluorinated Chroman-2-Carboxamide Derivatives | nih.gov |
| Biological Target | Tyrosine Phosphatase PtpB (M. tuberculosis) | nih.gov |
| Software/Method | Not specified | nih.gov |
| Key Finding | A derivative (compound 5d) showed a strong predicted binding with a geometric score of 4664, indicating potent inhibitory potential. | nih.gov |
| Observed Interactions | Large hydrophobic surface contact at the entrance to the active site. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. sysrevpharm.org The fundamental principle is that variations in the structural or physicochemical properties of compounds are responsible for changes in their biological activities. sysrevpharm.org
To build a QSAR model, molecular descriptors (numerical representations of chemical information) are calculated for a set of molecules with known activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). nih.gov Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to create a model that predicts activity based on these descriptors. sysrevpharm.org
For a series of chroman-2-carboxylate derivatives, a QSAR model could be developed to predict a specific biological activity, such as antimicrobial or anticancer effects. nih.gov The resulting model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds and prioritizing synthetic efforts. nih.gov The quality of a QSAR model is assessed by its statistical robustness and predictive power on an external set of compounds. mdpi.com
Table 3: Common Types of Molecular Descriptors Used in QSAR
| Descriptor Type | Examples | Information Encoded |
|---|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies, partial atomic charges | Charge distribution and reactivity. |
| Steric | Molecular weight, volume, surface area, shape indices | Size and shape of the molecule. nih.gov |
| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity and ability to cross cell membranes. |
| Topological | Connectivity indices, Wiener index | Atomic connectivity and branching. |
| 3D Descriptors | van der Waals surface area, solvent-accessible surface area | Three-dimensional structure. |
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
Molecular Dynamics (MD) simulations provide detailed information about the behavior of atoms and molecules over time. mdpi.com While molecular docking provides a static snapshot of a ligand-protein interaction, MD simulations can explore the dynamic stability of this interaction, accounting for the flexibility of both the ligand and the protein in a simulated physiological environment. nih.gov
Furthermore, advanced MD techniques can be used to calculate the binding free energy of a ligand to its target, providing a more accurate estimation of binding affinity than docking scores alone. researchgate.net These simulations are computationally intensive but offer invaluable insights into the mechanism of binding and the conformational landscape of the molecule, which are crucial for drug discovery. mdpi.com
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and In Silico Screening
Before a compound can be considered a viable drug candidate, it must possess favorable ADMET properties. In silico tools are widely used for the early prediction of these properties, reducing the time and cost associated with experimental screening.
ADMET prediction models use a compound's structure to estimate various pharmacokinetic and toxicological parameters. ecust.edu.cn These predictions can include human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding (PPB), interaction with cytochrome P450 (CYP) enzymes (metabolism), and potential for toxicities like hERG inhibition or mutagenicity. ecust.edu.cn For this compound, these predictive models can quickly generate a profile of its likely behavior in the body.
In silico screening, also known as virtual screening, involves the use of computational methods to screen large libraries of compounds against a biological target. nih.gov This process can identify potential "hits" from vast databases that can then be prioritized for experimental testing. rsc.org Both structure-based methods (like molecular docking) and ligand-based methods (like pharmacophore modeling) are employed in virtual screening campaigns to discover novel active compounds. nih.gov
Table 4: Predictable ADMET Properties
| Category | Property | Significance |
|---|---|---|
| Absorption | Human Intestinal Absorption (HIA), Caco-2 Permeability | Predicts uptake from the gut into the bloodstream. |
| Distribution | Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) Penetration | Affects the amount of free drug available and its access to the central nervous system. |
| Metabolism | Cytochrome P450 (CYP) Substrate/Inhibitor | Predicts how the compound is broken down and its potential for drug-drug interactions. ecust.edu.cn |
| Excretion | Renal Clearance, Half-life (t1/2) | Indicates how the compound is eliminated from the body. |
| Toxicity | hERG Inhibition, Ames Mutagenesis, Carcinogenesis, Drug-Induced Liver Injury | Flags potential for cardiotoxicity, genotoxicity, and other adverse effects. ecust.edu.cn |
Biological and Pharmacological Investigations of Methyl Chroman 2 Carboxylate Analogs
Anticancer and Anti-Proliferative Activities
The therapeutic potential of chroman scaffolds, the core structure of Methyl chroman-2-carboxylate, has been the subject of extensive research in the quest for novel anticancer agents. The focus has been on synthesizing and evaluating various analogs for their ability to inhibit cancer cell growth, induce cell death, and elucidate the underlying molecular mechanisms.
In Vitro Cytotoxicity Assays
A range of in vitro studies has demonstrated the cytotoxic effects of compounds structurally related to this compound against various human cancer cell lines. For instance, halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, which share a similar bicyclic core, have shown significant cytotoxic potential.
Notably, two specific derivatives, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) and methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8), were evaluated against a panel of cancer cell lines. Compound 7 displayed its most promising activity against the A549 lung cancer cell line, while Compound 8 was potent against both A549 and HepG2 liver cancer cells. mdpi.com The cytotoxic activity, represented by IC₅₀ values (the concentration required to inhibit the growth of 50% of cells), is detailed in the table below.
Table 1: Cytotoxic Activity (IC₅₀, µM) of Benzofuran Carboxylate Analogs
| Compound | A549 (Lung) | HepG2 (Liver) |
|---|---|---|
| Compound 7 | 6.3 ± 2.5 | 11 ± 3.2 |
| Compound 8 | 3.5 ± 0.6 | 3.8 ± 0.5 |
| Cisplatin | > 10 | > 10 |
| Doxorubicin | < 1 | < 1 |
Data sourced from studies on benzofuran derivatives. mdpi.com
These findings underscore the potential of this class of compounds as a basis for the development of new anticancer therapies. The variation in activity based on the halogen substitution and the presence of a methoxy group suggests that further structural modifications could lead to even more potent and selective agents.
Apoptosis and Cell Cycle Modulation
Further investigations into the mechanisms of action of these compounds have revealed their ability to induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells. For example, novel 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives, which are structurally analogous to the chroman core, were found to induce G2/M phase cell cycle arrest and apoptosis in HL-60 and H460 cancer cell lines. nih.gov
Similarly, studies on the aforementioned benzofuran carboxylate derivatives showed that they can trigger apoptosis. Compound 7 was found to significantly increase the activity of caspases 3 and 7 in both HepG2 and A549 cells, indicating a caspase-dependent apoptotic pathway. mdpi.com Furthermore, analysis of the cell cycle revealed that Compound 7 induced a G2/M phase arrest in HepG2 cells, while Compound 8 caused cell cycle arrest at the S and G2/M phases in A549 cells. mdpi.com These disruptions to the normal cell cycle progression prevent cancer cells from dividing and proliferating.
Mechanism of Action Studies (e.g., Enzyme Inhibition)
The search for specific molecular targets of chroman-based compounds has led to investigations into their enzyme inhibitory activity. A series of substituted chromone (B188151) and chroman-4-one derivatives have been identified as novel inhibitors of SIRT2, a member of the sirtuin family of enzymes implicated in aging-related diseases, including neurodegenerative disorders and cancer. acs.org
One of the most potent inhibitors identified was 6,8-dibromo-2-pentylchroman-4-one, which exhibited an IC₅₀ of 1.5 µM for SIRT2. acs.org These compounds demonstrated high selectivity for SIRT2 over other sirtuins like SIRT1 and SIRT3, highlighting their potential for targeted therapy. acs.org The structure-activity relationship studies revealed that substituents at the 2-, 6-, and 8-positions of the chroman ring were crucial for inhibitory activity, with larger, electron-withdrawing groups at the 6- and 8-positions being favorable. acs.org
Anti-inflammatory and Immunomodulatory Effects
Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and autoimmune conditions. Therefore, the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Analogs of this compound, particularly those based on the coumarin (B35378) scaffold, have demonstrated significant anti-inflammatory and immunomodulatory properties.
Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, p38 MAPK, NLRP3 Inflammasome)
The anti-inflammatory effects of these compounds are often mediated through their interaction with key signaling pathways that regulate the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the production of pro-inflammatory mediators.
Studies on various coumarin derivatives have shown their ability to suppress the activation of the NF-κB pathway, a critical regulator of inflammation. nih.gov For instance, certain coumarin-based analogs have been shown to downregulate NF-κB in LPS-induced macrophages. nih.gov Similarly, the p38 MAPK pathway, which is involved in the synthesis of inflammatory cytokines, can be modulated by these compounds. researchgate.net
More recently, the NLRP3 inflammasome, a multiprotein complex that triggers the release of potent pro-inflammatory cytokines, has emerged as a key therapeutic target. A novel canthin-6-one alkaloid, methyl canthin-6-one-2-carboxylate, has been shown to inhibit the activation of the NLRP3 inflammasome in synovial macrophages. nih.gov This inhibition was associated with the upregulation of Nrf2 expression, a transcription factor that plays a protective role against oxidative stress and inflammation. nih.gov
Cytokine Production Regulation
A hallmark of inflammation is the overproduction of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). The ability of this compound analogs to modulate the production of these key signaling molecules is a crucial aspect of their anti-inflammatory activity.
For example, methyl canthin-6-one-2-carboxylate was found to significantly suppress the transcription and secretion of multiple pro-inflammatory mediators, including IL-1β, IL-6, and TNF-α, in a dose-dependent manner in macrophages. nih.gov Similarly, a series of coumarin-based analogs that incorporated curcumin and other heterocycles were evaluated for their potential as anti-inflammatory agents in LPS-induced macrophages. One of the most potent compounds demonstrated a significant reduction in the levels of IL-6, IL-1β, and TNF-α. nih.gov
Table 2: Effect of a Coumarin Derivative on Pro-inflammatory Cytokine Levels
| Treatment | IL-6 (Fold Change) | IL-1β (Fold Change) | TNF-α (Fold Change) |
|---|---|---|---|
| Control | 1.00 | 1.00 | 1.00 |
| LPS | 5.23 | 4.87 | 6.12 |
| LPS + Compound 14b | 2.15 | 2.03 | 2.54 |
Data represents the fold change relative to the untreated control and is sourced from studies on coumarin derivatives. nih.gov
This ability to regulate cytokine production highlights the potential of these compounds to dampen the inflammatory cascade and mitigate the pathological consequences of chronic inflammation.
Antioxidant Activities and Radical Scavenging Mechanisms of this compound Analogs
The investigation into the antioxidant properties of chroman derivatives, including analogs of this compound, reveals a significant capacity to neutralize free radicals and mitigate oxidative processes. The core structure of these compounds, particularly the presence of the chroman ring and various substituents, plays a crucial role in their antioxidant potential. The mechanisms often involve the donation of a hydrogen atom or an electron to stabilize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components.
In Vitro Assays (e.g., DPPH, FRAP)
In vitro assays are fundamental in determining the antioxidant capacity of chemical compounds. For chroman and its derivatives, the most commonly employed methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. mdpi.comresearchgate.net
The DPPH assay measures the ability of a compound to act as a free radical scavenger. mdpi.com The DPPH radical is a stable free radical that shows a characteristic deep purple color, which is reduced to a yellow-colored non-radical form in the presence of an antioxidant. mdpi.com The degree of discoloration indicates the scavenging potential of the antioxidant compound. Studies on various chromen-2-one and 4-hydroxycoumarin derivatives have demonstrated significant DPPH radical scavenging activity. researchgate.netnih.govresearchgate.net For instance, a series of synthesized 4-hydroxycoumarin derivatives showed notable activity in scavenging DPPH radicals, with certain substitutions on the coumarin ring enhancing this effect. nih.gov Theoretical mechanisms suggest that this interaction is an electron transfer process. mdpi.com
The FRAP assay evaluates the ability of an antioxidant to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺). The reduction is monitored by the formation of a colored ferrous complex. The reducing activity of various 2H-chromen-2-one derivatives has been determined using the FRAP assay, although some derivatives showed low reducing activity in this particular test. researchgate.net The antioxidant potential is influenced by factors such as low Bond Dissociation Enthalpy (BDE) values, which are associated with the ease of proton transfer from the antioxidant to a radical. nih.gov
| Compound Type | Assay | Key Findings | Reference |
|---|---|---|---|
| 4-Hydroxycoumarin Derivatives | DPPH Radical Scavenging | Exhibited significant radical scavenging activity. Substitutions on the ring influenced potency. | nih.gov |
| 2H-Chromen-2-one Derivatives | DPPH Radical Scavenging | Showed moderate antiradical activity. | researchgate.net |
| (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one Derivatives | DPPH Radical Scavenging | Demonstrated high activity in scavenging the DPPH radical. | eco-vector.com |
| 2H-Chromen-2-one Derivatives | FRAP Assay | Revealed generally low reducing activity for the tested compounds. | researchgate.net |
Cellular Oxidative Stress Protection
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to neutralize these reactive intermediates. researchgate.netnih.gov This imbalance can lead to damage of vital cellular macromolecules. researchgate.net Bioactive compounds with antioxidant properties can protect cells by mitigating this stress. researchgate.net
Analogs of this compound can confer cellular protection by directly scavenging ROS and up-regulating endogenous antioxidant defense systems. For example, some coumarin derivatives have been shown to reduce lipid peroxidation, a key indicator of oxidative damage to cell membranes. dergipark.org.tr By neutralizing free radicals, these compounds help maintain the integrity of the mitochondrial membrane, which is crucial for cellular energy balance and preventing apoptosis. dergipark.org.tr Studies have demonstrated that treatment with certain iminocoumarin compounds can strengthen antioxidant defenses by increasing total antioxidant status (TAS) and reducing total oxidant status (TOS) in tissues subjected to oxidative insults. dergipark.org.tr Furthermore, these compounds can decrease the levels of malondialdehyde (MDA), a reliable biomarker of lipid peroxidation, thereby indicating a protective effect against oxidative tissue damage. dergipark.org.tr The protective mechanisms are often linked to the induction of cytoprotective regulatory proteins and the modulation of redox-sensitive signaling pathways. nih.govmdpi.com
Antimicrobial Activities
Chroman-based structures are recognized for their broad-spectrum antimicrobial properties, forming the basis for developing new agents against pathogenic microorganisms. nih.govnih.gov Their derivatives have shown considerable efficacy against a variety of bacteria and fungi. rjas.org
Antibacterial Spectrum and Efficacy (Gram-Positive and Gram-Negative)
Derivatives of the chroman scaffold have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. ajrconline.orgnih.gov The efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. nih.govajrconline.orgresearchgate.net
Studies on various coumarin and chromene derivatives have reported significant inhibitory effects. For instance, certain coumarin derivatives containing a trifluoromethyl (CF₃) group showed enhanced antibacterial activity. nih.gov Specifically, 5,7-dihydroxy-4-trifluoromethylcoumarin had an MIC of 1.5 mM against Bacillus cereus, Micrococcus luteus, Listeria monocytogenes, and Staphylococcus aureus. nih.gov Similarly, other synthesized coumarins exhibited strong activity against Bacillus cereus, with inhibition zones greater than 20 mm. nih.gov The structure-activity relationship (SAR) studies indicate that substituents at specific positions of the coumarin nucleus, such as halogen groups on an attached phenyl ring, can significantly influence antibacterial action. arkajainuniversity.ac.inarabjchem.org While active against both bacterial types, some reports suggest that the activity of coumarin derivatives can be particularly strong against Gram-negative bacteria due to their ability to damage cell membranes. nih.gov
| Compound/Derivative | Bacterial Strain (Gram-Positive) | Bacterial Strain (Gram-Negative) | Key Findings (MIC/Inhibition Zone) | Reference |
|---|---|---|---|---|
| Chroman-4-one derivatives | Staphylococcus epidermidis | Pseudomonas aeruginosa, Salmonella enteritidis | Thirteen derivatives showed antimicrobial activity. | nih.govnih.gov |
| 5,7-dihydroxy-4-trifluoromethylcoumarin | B. cereus, M. luteus, L. monocytogenes, S. aureus | - | MIC of 1.5 mM against listed strains. | nih.gov |
| 7-hydroxy-4-trifluoromethylcoumarin | Enterococcus faecium | - | MIC of 1.7 mM. | nih.gov |
| (E)-3-(2-(1-(6-chloro-2-oxo-2H-chromen-3-yl)ethylidene)hydrazinyl)quinoxalin-2(1H)-one | S. aureus | E. coli | Inhibition zones of 32 mm and 30 mm, respectively. | arkajainuniversity.ac.in |
Antifungal Efficacy
The antifungal potential of chroman analogs has been extensively investigated, with many derivatives showing potent activity against a range of pathogenic fungi, including various Candida species. nih.govnih.govnih.gov For example, a study of 25 chroman-4-one and homoisoflavonoid derivatives found that thirteen compounds exhibited antimicrobial activity, with some demonstrating greater potency than the positive control, particularly against Candida species. nih.govnih.gov
Chromone derivatives, such as certain chromone-3-carbonitriles, have shown significant antifungal, antibiofilm, and antivirulence activities against several Candida species, including fluconazole-resistant strains. nih.gov The MIC values for some of these compounds were as low as 5 µg/mL against C. albicans. nih.gov Similarly, newly synthesized 1H-1,2,4-triazole functionalized chromenols exhibited high antifungal activity, with MIC values for the most active compound ranging from 22.1–184.2 µM against different fungi. nih.gov The most sensitive fungus was identified as Trichoderma viride, while Aspergillus fumigatus was the most resistant. nih.gov Structure-activity relationship findings indicate that the presence of methoxy substituents on the B ring in homoisoflavonoids enhances bioactivity. nih.govnih.govresearchgate.net
| Compound/Derivative | Fungal Species | Key Findings (MIC) | Reference |
|---|---|---|---|
| 6-bromochromone-3-carbonitrile | Candida albicans | MIC of 5 µg/mL; completely killed cells after 2 hours. | nih.gov |
| Chroman-4-one and Homoisoflavonoid derivatives | C. albicans, C. tropicalis, Nakaseomyces glabratus, Aspergillus flavus | Several compounds were more potent than the positive control. | nih.govnih.gov |
| 1H-1,2,4-triazole functionalized chromenols (Compound 3k) | Various fungi including Trichoderma viride | MIC values ranged from 22.1–184.2 µM. | nih.gov |
| (E)-benzylidene-chroman-4-one | Candida spp. | MIC values ranged from 62.5 µg/mL to 1000 µg/mL. | semanticscholar.org |
| 6-Methylcoumarin | Valsa mali | Inhibited mycelial growth with an EC₅₀ of 185.49 mg/L. | mdpi.com |
Resistance Mechanism Investigations
Understanding the mechanisms by which chroman analogs exert their antimicrobial effects is crucial for overcoming microbial resistance. Several potential mechanisms of action have been proposed for these compounds. ajrconline.org
A primary mechanism appears to be the disruption of the microbial cell membrane's integrity. ajrconline.org Some chromene derivatives can create pores in the membrane, leading to the leakage of essential cellular components and subsequent cell death. ajrconline.org Other proposed mechanisms include the inhibition of cell wall synthesis, interference with protein synthesis, and the inhibition of DNA replication. ajrconline.org For example, molecular docking studies on chromenol derivatives suggest that the inhibition of sterol 14α-demethylase (CYP51), an enzyme crucial for fungal cell membrane synthesis, is a likely mechanism of their antifungal activity. nih.gov In other cases, molecular modeling has suggested that certain chroman-4-one derivatives may target key proteins involved in fungal virulence and survival, such as HOG1 kinase and FBA1 in Candida albicans. nih.govresearchgate.net
Microbes can develop resistance through various strategies, including enzymatic modification or degradation of the antimicrobial agent, modification of the drug's target site, and reduced intracellular drug concentration via efflux pumps or decreased permeability. futurelearn.com While specific resistance mechanisms to this compound analogs are not yet fully elucidated, the multi-target nature of some chromene derivatives, such as disrupting the entire cell membrane, could present a higher barrier to the development of resistance compared to drugs with a single, specific target.
Neuroprotective and Anticonvulsant Potentials
Analogs of this compound have demonstrated notable potential in the realms of neuroprotection and anticonvulsant activity. The inherent antioxidant properties of the chroman ring system contribute significantly to these effects.
One prominent analog, 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, commonly known as Trolox, has been investigated for its neuroprotective capabilities. Studies have shown that Trolox can significantly reduce neurological damage in models of focal cerebral ischemia. nih.gov Its mechanism of action is largely attributed to its ability to attenuate oxidative stress and prevent DNA fragmentation, thereby mitigating neuronal damage. nih.gov
Furthermore, a series of synthesized chroman derivatives have been evaluated for their antiepileptic properties. Several of these compounds exhibited significant anticonvulsant activity in preclinical models. nih.gov Importantly, these active compounds did not show any signs of neurotoxicity, as determined by the rotarod test, highlighting a favorable preliminary safety profile. nih.gov The structural modifications on the chroman nucleus, including the addition of Schiff base and isatin moieties at the second position, were found to be crucial for their antiepileptic effects. nih.gov
The following table summarizes the neuroprotective and anticonvulsant activities of selected this compound analogs.
| Compound/Analog | Biological Activity | Key Findings |
| 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox) | Neuroprotective | Reduces infarct volume and neurological deficits in focal cerebral ischemia by decreasing lipid peroxidation and DNA fragmentation. nih.gov |
| Chroman derivatives with Schiff base and isatin moieties | Anticonvulsant | Showed advanced antiepileptic activity compared to reference drugs without inducing neurotoxicity. nih.gov |
Other Reported Biological Activities (e.g., Enzyme Inhibition, Receptor Binding)
Beyond their neuroprotective and anticonvulsant effects, analogs of this compound have been explored for their interactions with various enzymes and receptors, indicating a broad spectrum of biological activity.
Enzyme Inhibition:
Certain chromone and chroman-4-one derivatives, which share the core chroman structure, have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related diseases, including neurodegenerative disorders. acs.org Structure-activity relationship (SAR) studies revealed that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one ring were critical for potent inhibition. acs.org Specifically, larger, electron-withdrawing substituents at the 6- and 8-positions were found to be favorable for activity. acs.org
In another study, coumarin-chalcone hybrids, which can be considered related structures, were investigated as inhibitors of monoamine oxidase B (MAO-B), a key enzyme in the metabolism of neurotransmitters and a target for the treatment of Parkinson's disease. nih.gov The substitution pattern on the coumarin ring was found to significantly influence the inhibitory potency and selectivity for MAO-B. nih.gov
Receptor Binding:
Chromone-2-carboxamide derivatives have been developed as antagonists for the melanin-concentrating hormone receptor 1 (MCHR1). Optimization of this series led to compounds with improved affinity and functional potency. acs.org Furthermore, studies on para-substituted caramiphen analogues, which possess a different core structure but are relevant in the context of receptor binding studies, have demonstrated that substitutions on an aromatic ring can significantly influence binding affinity and selectivity for muscarinic receptor subtypes (M1 vs. M2). nih.gov This highlights the importance of substituent effects in designing receptor-targeted ligands.
The table below provides an overview of other reported biological activities of this compound analogs and related compounds.
| Compound Class | Target | Biological Activity |
| Chromone/Chroman-4-one derivatives | Sirtuin 2 (SIRT2) | Selective enzyme inhibition. acs.org |
| Coumarin-chalcone hybrids | Monoamine Oxidase B (MAO-B) | Enzyme inhibition. nih.gov |
| Chromone-2-carboxamide derivatives | Melanin-concentrating hormone receptor 1 (MCHR1) | Receptor antagonism. acs.org |
In Vivo Pharmacological Models for Efficacy Assessment
The evaluation of the therapeutic potential of this compound analogs relies on the use of well-established in vivo pharmacological models that mimic specific aspects of human diseases.
For assessing anticonvulsant activity , two widely used models are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizure test. researchgate.netmdpi.com The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds that can protect against clonic seizures. researchgate.net The neurotoxicity of the compounds is often evaluated using the rotarod test, which assesses motor coordination in rodents. researchgate.net
To evaluate neuroprotective effects , animal models of cerebral ischemia are commonly employed. The middle cerebral artery occlusion (MCAO) model in rats is a frequently used method to induce focal cerebral ischemia, mimicking the conditions of a stroke. nih.gov Following the ischemic event, neurological deficits are scored, and the extent of brain damage (infarct volume) is measured to determine the efficacy of the neuroprotective agent. nih.gov
These in vivo models are crucial for determining the efficacy, and preliminary safety of novel this compound analogs before they can be considered for further development.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Substituent Effects on Biological Activity
The biological activity of methyl chroman-2-carboxylate derivatives can be significantly modulated by the introduction of various substituents on the chroman ring system. SAR studies on related chromone (B188151) and chroman-4-one scaffolds have provided valuable insights that can be extrapolated to this compound analogs.
Substituents on the aromatic ring of the chroman nucleus play a critical role in determining the biological activity. For instance, in a series of substituted chroman-4-one derivatives evaluated as SIRT2 inhibitors, it was observed that substituents on the aromatic system are necessary for inhibitory activity, as the unsubstituted 2-pentylchroman-4-one was inactive. The nature and position of these substituents are also important. Generally, larger, electron-withdrawing groups in the 6- and 8-positions were found to be favorable for activity. For example, the substitution of a 6-chloro group with a larger but less electronegative 6-bromo substituent was well-tolerated and maintained potent inhibitory activity. Conversely, electron-rich chroman-4-ones were generally less potent inhibitors. Substitution at the 7-position, as seen with a fluoro group, resulted in weak inhibitory activity, suggesting that this position may be less favorable for modification in this particular biological context.
The nature of the substituent at the 2-position also influences biological activity. In the same study on SIRT2 inhibitors, the length and branching of an alkyl chain at the 2-position were shown to be important. An n-propyl chain conferred slightly better activity than an n-heptyl substituent, while a pentyl group was found to be the most optimal among the alkyl derivatives studied.
These findings suggest that for this compound analogs, modifications on the aromatic ring and at the 2-position can be strategically employed to enhance biological activity. The electronic properties (electron-donating vs. electron-withdrawing) and steric factors (size and shape) of the substituents are key determinants of the compound's interaction with its biological target.
The following table summarizes the observed effects of substituents on the biological activity of chroman derivatives, which can serve as a guide for the design of this compound analogs.
| Position | Substituent Type | Observed Effect on Biological Activity |
| 6- and 8-positions | Large, electron-withdrawing groups (e.g., -Cl, -Br) | Favorable for activity |
| 6- and 8-positions | Electron-donating groups | Generally less favorable for activity |
| 7-position | Fluoro group | Weak activity |
| 2-position | Alkyl chains of optimal length (e.g., pentyl) | Enhanced activity |
| 2-position | Shorter or longer alkyl chains | Reduced activity |
Role of Stereochemistry in Bioactivity and Target Selectivity
The stereochemistry of the chiral center at the 2-position of the dihydropyran ring in this compound is a critical factor influencing its biological activity and target selectivity. The three-dimensional arrangement of the substituents around this chiral center dictates how the molecule interacts with its biological target.
The absolute configuration (R or S) at the C2 position can lead to significant differences in biological activity. For example, in a study of chroman-4-one based SIRT2 inhibitors, the individual enantiomers of the lead compound showed different inhibitory potencies. The (-)-enantiomer was a more potent inhibitor with an IC50 value of 1.5 μM, compared to the (+)-enantiomer which had an IC50 of 4.5 μM. This highlights that even a modest difference in potency between enantiomers can be important for developing selective drugs.
Furthermore, the helicity of the dihydropyran ring, which is determined by the stereochemistry at C2, has been correlated with the specific optical rotation (SOR) of 2-substituted chromanes. It has been found that 2-aliphatic or 2-carboxyl chromanes with P-helicity (a right-handed screw sense) tend to exhibit positive SORs. mdpi.com While SOR is a physical property, it is a direct consequence of the molecule's three-dimensional structure, which in turn governs its biological interactions.
The importance of stereochemistry is further emphasized by the enzymatic resolution of racemic methyl 6-fluoro-chroman-2-carboxylate. stuba.sk Specific enzymes can selectively hydrolyze one enantiomer over the other, leading to the production of optically pure (S)- and (R)-6-fluoro-chroman-2-carboxylic acids. This enantioselectivity of enzymes underscores the principle that biological systems can differentiate between stereoisomers, leading to distinct biological outcomes.
The following table illustrates the influence of stereochemistry on the biological activity of chroman derivatives.
| Compound Type | Enantiomer | Biological Activity/Property | Reference |
| Chroman-4-one SIRT2 inhibitor | (-)-enantiomer | More potent (IC50 = 1.5 μM) | |
| Chroman-4-one SIRT2 inhibitor | (+)-enantiomer | Less potent (IC50 = 4.5 μM) | |
| 2-Carboxyl chromanes | P-helicity | Tend to have positive Specific Optical Rotation (SOR) | mdpi.com |
| Methyl 6-fluoro-chroman-2-carboxylate | (S)- and (R)-enantiomers | Can be resolved enzymatically, indicating stereospecific biological recognition | stuba.sk |
Design Principles for Optimized Analogs
The design of optimized analogs of this compound with enhanced biological activity and selectivity is guided by the principles derived from SAR and SPR studies. A rational design approach involves the strategic modification of the lead compound to improve its pharmacodynamic and pharmacokinetic properties.
One key design principle is the introduction of substituents that enhance target engagement . Based on the SAR of related chroman structures, this could involve placing larger, electron-withdrawing groups at the 6- and 8-positions of the aromatic ring. The choice of substituent should also consider its potential to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with the target protein.
Stereochemical control is another crucial aspect of analog design. Since the stereochemistry at the C2 position significantly impacts bioactivity, the synthesis of enantiomerically pure compounds is often a primary goal. This allows for the evaluation of the individual enantiomers and the selection of the more active and selective isomer for further development.
Scaffold hopping and isosteric replacement are also valuable strategies. This involves replacing the chroman core with other heterocyclic systems or modifying functional groups to improve properties like solubility, metabolic stability, or to explore new interactions with the target. For instance, the carboxylate group could be replaced with other acidic bioisosteres to modulate acidity and cell permeability.
Computational modeling and structure-based drug design can be powerful tools to guide the optimization process. By understanding the binding mode of this compound or its analogs within the active site of a target protein, researchers can design modifications that are predicted to improve binding affinity and selectivity.
Finally, the optimization of pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) is essential for developing a successful drug candidate. Modifications that improve metabolic stability, such as the introduction of blocking groups at metabolically labile positions, or enhance oral bioavailability are important considerations in the design of optimized analogs.
Applications in Medicinal Chemistry and Drug Discovery
Lead Compound Identification and Optimization
In the realm of drug discovery, a "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure that requires modification to fit better to the target. The process of lead optimization involves iteratively modifying the structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties.
The chroman-4-one scaffold, a close structural relative of methyl chroman-2-carboxylate, is recognized as a crucial building block in the design and synthesis of novel lead compounds. nih.gov Structure-activity relationship (SAR) studies on chromanone analogs have revealed that substitutions at various positions of the chroman ring can yield potent therapeutic agents. nih.gov For instance, modifications at the C-2, C-3, C-6, and C-7 positions have led to the development of effective antidiabetic compounds. nih.gov Similarly, substitutions with methoxyphenyl, amine derivatives, and other aromatic groups at the C-2 and C-3 positions have resulted in potent antioxidant compounds. nih.gov
The optimization of chromone-2-carboxamides, another class of related compounds, as melanin-concentrating hormone receptor 1 (MCHR1) antagonists, highlights the potential for this scaffold in addressing metabolic disorders. Through systematic optimization, researchers have achieved significant improvements in the affinity, functional potency, and pharmacokinetic profile of these compounds, while ensuring cardiovascular safety. acs.org This demonstrates the utility of the chroman backbone in fine-tuning the properties of a lead compound to develop a viable drug candidate.
The process of lead optimization often involves computational methods such as quantitative structure-activity relationship (QSAR) modeling, pharmacophore modeling, and molecular docking to guide the structural modifications. creative-biostructure.com These techniques, coupled with high-throughput screening, enable the efficient exploration of the chemical space around the lead compound to identify derivatives with improved therapeutic potential. creative-biostructure.comdanaher.com
Building Block Utility in Complex Molecule Synthesis
The chroman framework, including this compound, serves as a valuable building block in the synthesis of more complex molecules and natural products. The inherent reactivity and structural features of this scaffold allow for its incorporation into larger, more intricate molecular architectures.
A notable example is the use of chromone-3-carboxylic acids in doubly decarboxylative Michael-type addition reactions with pyridylacetic acid. This method provides access to biologically interesting hybrid molecules containing both chromanone and pyridine (B92270) ring systems. nih.gov The chromanone and pyridine motifs are prevalent in numerous natural products and FDA-approved drugs, underscoring the significance of synthetic routes that can efficiently combine these privileged scaffolds. nih.gov
Furthermore, optically pure (S)- and (R)-6-fluoro-chroman-2-carboxylic acids, derived from the corresponding methyl ester, are described as pivotal chiral building blocks in the pharmaceutical industry. rsc.org The development of enzymatic resolution methods to obtain these enantiomerically pure compounds highlights their importance in the synthesis of chiral drugs, where stereochemistry plays a crucial role in determining biological activity and safety. rsc.org
The synthesis of chroman-2,4-diones via palladium-catalyzed intramolecular aryloxycarbonylation of 3-iodochromone further illustrates the versatility of the chroman scaffold. acs.org This reaction provides a library of chromone-3-carboxamides and 3-substituted chroman-2,4-diones, which can serve as intermediates in the synthesis of more complex heterocyclic compounds with potential biological activities. acs.org
Development of Prodrugs and Targeted Delivery Systems
Prodrugs are inactive or less active derivatives of a parent drug that are designed to undergo biotransformation in the body to release the active pharmacological agent. This approach is often employed to overcome undesirable physicochemical or pharmacokinetic properties of the parent drug, such as poor solubility, low permeability, or rapid metabolism. nih.gove-bookshelf.de
The ester functionality of this compound makes it an ideal candidate for modification into prodrugs. For instance, the carboxylic acid of a drug can be esterified to enhance its lipophilicity and improve its absorption across biological membranes. nih.gov
A study on the development of amino-alkoxycarbonyloxymethyl (amino-AOCOM) ether prodrugs for colonic delivery utilized a model system that could be conceptually applied to compounds like this compound. nih.gov These prodrugs are designed to be stable in the upper gastrointestinal tract and release the active drug in the colon, triggered by the change in pH. nih.gov This targeted delivery approach can enhance the therapeutic efficacy and reduce the systemic side effects of drugs intended for local action in the colon. nih.gov
The design of prodrugs can be tailored to achieve site-specific drug delivery by targeting specific enzymes or transporters that are overexpressed in the target tissue. nih.gov This strategy is particularly relevant in cancer therapy, where prodrugs can be designed to be activated by tumor-specific enzymes, thereby concentrating the cytotoxic effect at the tumor site and minimizing damage to healthy tissues. nih.gov
Table 1: Prodrug Strategies and Potential Applications
| Prodrug Approach | Rationale | Potential Application for this compound Derivatives |
| Esterification | Increase lipophilicity, improve oral absorption. nih.gov | Enhance the bioavailability of a polar drug containing the chroman scaffold. |
| pH-Sensitive Linkers | Targeted release in specific regions of the GI tract (e.g., colon). nih.gov | Deliver anti-inflammatory chroman derivatives directly to the colon for the treatment of inflammatory bowel disease. |
| Enzyme-Activated Prodrugs | Site-selective drug release in tissues with high enzymatic activity (e.g., tumors). nih.gov | Target cytotoxic chroman analogs to cancer cells, reducing systemic toxicity. |
Therapeutic Area Exploration (e.g., Cardiovascular, Metabolic, Inflammatory Conditions)
The chroman scaffold is present in a variety of natural and synthetic compounds with a broad spectrum of pharmacological activities, making it a promising starting point for the exploration of new therapeutic agents for various diseases.
In the context of cardiovascular diseases , the optimization of chromone-2-carboxamide derivatives as MCHR1 antagonists has been shown to be possible while maintaining a good cardiovascular safety profile. acs.org This is a critical consideration in drug development, as many drug candidates fail due to unforeseen cardiovascular toxicity.
For metabolic disorders , the aforementioned MCHR1 antagonists with a chromone (B188151) core have shown potential in preclinical studies. acs.org Furthermore, structure-activity relationship studies on chroman-4-one analogs have identified substitutions that lead to effective antidiabetic properties. nih.gov
The anti-inflammatory potential of coumarins, a class of compounds that includes the chroman ring system, has been well-documented. nih.gov These compounds can modulate signaling pathways involved in inflammation and oxidative stress. nih.gov This suggests that derivatives of this compound could be developed as novel anti-inflammatory agents for conditions such as inflammatory bowel disease. nih.gov
Table 2: Therapeutic Potential of Chroman-Based Scaffolds
| Therapeutic Area | Target/Mechanism | Example/Potential Application |
| Metabolic Disorders | MCHR1 Antagonism | Treatment of obesity and related metabolic disorders. acs.org |
| Diabetes | Modulation of metabolic pathways | Development of novel antidiabetic agents based on the chroman-4-one scaffold. nih.gov |
| Inflammatory Conditions | Modulation of inflammatory signaling pathways | Treatment of inflammatory bowel disease with targeted delivery of chroman derivatives. nih.gov |
Agrochemical and Material Science Applications
While the primary focus of research on this compound and its analogs has been in the pharmaceutical field, the versatile chemistry of the chroman ring system also lends itself to applications in other areas, such as agrochemicals and material science.
The chromanone ring system is found in various bioactive molecules relevant to the life-science industry, which can include applications beyond human medicine. nih.gov The structural diversity that can be generated from the chroman scaffold could lead to the discovery of new herbicides, insecticides, or fungicides.
In material science , the chroman structure could be incorporated into polymers or other materials to impart specific properties. For example, the antioxidant properties of certain chroman derivatives could be utilized to develop materials with enhanced stability against oxidative degradation.
Emerging Research Directions and Future Perspectives
Novel Target Identification and Validation
The precise molecular mechanisms and biological targets of methyl chroman-2-carboxylate are not yet fully elucidated. However, research into structurally related compounds provides valuable insights. For instance, fluorinated derivatives of chroman-2-carboxylic acid have been investigated as potential anti-tubercular agents. In silico and in vitro studies of these derivatives have identified the receptor tyrosine phosphatase PtpB from Mycobacterium tuberculosis as a potential target nih.gov. Molecular docking studies have shown that these compounds can bind to the active site of PtpB, suggesting a possible mechanism of action nih.gov.
While these findings are promising, it is crucial to note that direct evidence for the biological targets of this compound is currently lacking. Future research will need to employ a range of target identification and validation strategies to uncover its specific cellular interactome.
Potential Methodologies for Target Identification:
| Methodology | Description |
| Affinity Chromatography | Immobilized this compound is used to capture interacting proteins from cell lysates. |
| Chemical Proteomics | Utilizes probe-based strategies to identify protein targets in a complex biological sample. |
| Computational Docking | In silico methods to predict the binding of this compound to known protein structures. |
| Genetic Screens | High-throughput screening of genetic libraries to identify genes that modulate cellular sensitivity to the compound. |
Combination Therapies and Synergistic Effects
The exploration of combination therapies to enhance therapeutic efficacy and overcome drug resistance is a cornerstone of modern pharmacology. While no studies have specifically investigated this compound in combination with other therapeutic agents, the broader class of chromone (B188151) and polyphenol compounds has shown promise in this area.
For example, studies on other chromone derivatives have demonstrated synergistic effects when combined with existing anticancer drugs nih.gov. These combinations have been shown to enhance cytotoxicity against cancer cell lines and inhibit inflammatory pathways researchgate.net. The antioxidant properties of phenolic compounds, a category that includes chroman derivatives, have also been a focus of synergistic studies. Research has shown that combinations of certain phenolic compounds can lead to enhanced antioxidant activity mdpi.comgoogle.com.
Future investigations should focus on evaluating the potential synergistic or additive effects of this compound with established drugs for various diseases. Such studies would be critical in defining its potential role in multi-drug treatment regimens.
Clinical Translation Potential and Challenges
The journey from a promising compound to a clinically approved therapeutic is fraught with challenges. For this compound, significant preclinical research is still required to establish its safety, efficacy, and pharmacokinetic profile. The broader class of chroman-4-one derivatives has been highlighted as a versatile scaffold in medicinal chemistry with potential applications in treating a range of diseases nih.gov. However, the successful clinical translation of any new chemical entity faces numerous hurdles.
Key Challenges in Clinical Development:
Preclinical Toxicology: Thorough assessment of potential toxicities in animal models is essential before human trials can begin.
Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is critical for determining appropriate dosing and formulation.
Regulatory Hurdles: Navigating the complex regulatory landscape for new drug approval is a significant challenge for any new therapeutic agent nih.gov.
Scalable Synthesis: Developing a cost-effective and scalable synthetic route is necessary for clinical trials and eventual commercialization.
Despite these challenges, the diverse biological activities reported for chroman derivatives provide a strong rationale for the continued investigation of this compound's therapeutic potential.
Advanced Analytical Methodologies for Detection and Quantification
The development of robust and sensitive analytical methods is crucial for the preclinical and clinical development of any new drug candidate. These methods are essential for pharmacokinetic studies, metabolism studies, and quality control. For carboxylic acid-containing compounds like this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used analytical technique researchgate.netrsc.org.
While specific LC-MS/MS methods for the quantification of this compound in biological matrices have not been extensively reported, established methods for similar carboxylic acids can be adapted. These methods typically involve protein precipitation or liquid-liquid extraction for sample preparation, followed by separation on a suitable HPLC column and detection by mass spectrometry researchgate.netnih.govnih.govdntb.gov.ua.
Key Considerations for Method Development:
| Parameter | Importance |
| Sensitivity | Ability to detect low concentrations of the analyte in biological samples. |
| Specificity | Ability to differentiate the analyte from other endogenous and exogenous compounds. |
| Linearity | Proportional relationship between the instrumental response and the concentration of the analyte. |
| Accuracy and Precision | Closeness of the measured value to the true value and the reproducibility of the measurement, respectively. |
| Matrix Effects | Influence of the biological matrix on the ionization of the analyte. |
Future work should focus on the development and validation of a specific and sensitive LC-MS/MS method for the quantification of this compound in various biological samples, such as plasma and urine.
Sustainable Production and Environmental Impact Considerations
In recent years, there has been a significant push towards the development of environmentally friendly and sustainable chemical processes, often referred to as "green chemistry" rsc.org. For the synthesis of chroman and related coumarin (B35378) derivatives, several green protocols have been reported. These methods often utilize greener solvents, reusable catalysts, and energy-efficient reaction conditions, such as microwave-assisted synthesis nih.goveurjchem.com.
An enzymatic resolution method has been developed for the production of optically pure 6-fluoro-chroman-2-carboxylic acids, which are important chiral building blocks. This method offers a more sustainable alternative to traditional chemical resolution processes, which are often complex and generate significant waste rsc.org. While a specific green synthesis protocol for this compound has not been detailed, the principles from these related syntheses can likely be applied.
The environmental fate and impact of chroman derivatives are not well-studied. As with any new chemical entity that has the potential for widespread use, it is important to consider its persistence, bioaccumulation, and toxicity in the environment. Future research should include an environmental risk assessment to understand the potential ecological effects of this compound and its metabolites.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl Chroman-2-Carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via cyclization of substituted phenylpropanoic acid derivatives or through oxidation and esterification of chroman precursors. For example, in HETEROCYCLES (2014), Mn(OAc)₃·2H₂O or Rh catalysts with tert-butyl peroxide in ethyl acetate/dichloroethane were used to oxidize chroman intermediates, achieving yields up to 86% after silica gel chromatography . Key variables include solvent polarity (THF vs. dichloroethane), catalyst choice (Mn vs. Rh), and purification methods (e.g., column chromatography with petroleum ether/EtOAC mixtures).
Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Assign peaks using ¹H and ¹³C NMR, focusing on the ester carbonyl (~165–170 ppm) and chroman ring protons (δ 4.0–6.0 ppm for aromatic and oxygenated CH groups) .
- X-ray Crystallography : Refine crystal structures using SHELXL, which is robust for small molecules. Ensure data collection at low temperature (e.g., 100 K) to improve resolution. SHELXTL (Bruker AXS) is widely compatible for structure solution and refinement .
- Puckering Analysis : Use Cremer-Pople coordinates to quantify ring non-planarity in the chroman moiety, referencing the mean plane deviation .
Q. What are the challenges in obtaining accurate physicochemical data (e.g., melting point, density) for this compound?
- Methodological Answer : Limited experimental data (e.g., missing melting point in ) may arise from polymorphism or hygroscopicity. Use differential scanning calorimetry (DSC) for melting point determination and gas pycnometry for density. Cross-validate with computational methods (e.g., DFT-based lattice energy calculations) to resolve discrepancies .
Advanced Research Questions
Q. How do stereochemical variations in this compound derivatives affect biological activity, and what strategies resolve enantiomeric ambiguity?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak® columns) or enzymatic kinetic resolution to separate enantiomers. For example, (R,S)-chroman-2-carboxylate methyl ester ( ) requires chiral auxiliaries or asymmetric catalysis for enantiopure synthesis.
- Bioactivity Correlation : Conduct structure-activity relationship (SAR) studies with purified enantiomers. Compare IC₅₀ values in assays (e.g., enzyme inhibition) to identify active stereoisomers .
Q. How can contradictory spectral data (e.g., NMR shifts) in synthesized batches be systematically analyzed?
- Methodological Answer :
- Batch Comparison : Perform principal component analysis (PCA) on NMR/IR datasets to identify outlier batches.
- Impurity Profiling : Use LC-MS to detect byproducts (e.g., uncyclized precursors or oxidation artifacts). Reference for synthetic intermediates.
- Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to confirm assignments .
Q. What computational approaches are recommended for modeling this compound’s conformational dynamics and reactivity?
- Methodological Answer :
- Conformational Sampling : Use molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) with explicit solvent models to explore chroman ring puckering and ester group rotation.
- Reactivity Prediction : Apply density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate transition states for ester hydrolysis or ring-opening reactions .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in reported synthetic yields (e.g., 70% vs. 86% in similar protocols)?
- Methodological Answer :
- Critical Parameter Review : Compare solvent purity, catalyst lot variability, and reaction monitoring (TLC vs. HPLC). For example, achieved 86% yield with rigorous exclusion of moisture.
- Reproducibility Framework : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting exact conditions (e.g., stir rate, degassing steps) in supplementary materials .
Q. What statistical methods are appropriate for meta-analyses of this compound’s pharmacological data across studies?
- Methodological Answer :
- Effect Size Calculation : Use random-effects models to aggregate IC₅₀ or EC₅₀ values from heterogeneous datasets.
- Bias Adjustment : Apply Egger’s regression test to detect publication bias. Include in vitro and in vivo studies with standardized dosing (e.g., mg/kg vs. μM) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
